N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical features of anilines, with the added complexity of the cyclopropylmethyl and phenoxyethoxy groups .Chemical Reactions Analysis
Anilines typically undergo reactions such as acylation, alkylation, and diazotization. The presence of the cyclopropylmethyl and phenoxyethoxy groups may influence the reactivity of the aniline nitrogen .Scientific Research Applications
Vibrational, Geometrical, and Electronic Properties : A study focused on the infrared spectroscopic studies of N-(2-phenoxyethyl)aniline and its derivatives, including density functional and ab initio theoretical calculations. This research provides insight into the vibrational, geometrical, and electronic properties of these compounds (Finazzi et al., 2003).
Electrochromic Materials : Another research synthesized four novel donor–acceptor systems using variants of N-(4-nitrophenyl)aniline. These systems were developed into polymers with potential applications in electrochromic devices in the near-infrared region (Li et al., 2017).
Practical Synthesis of N-Cyclopropylanilines : A study demonstrated the high-yield condensation reaction of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, a process relevant for synthesizing N-cyclopropylanilines (Yoshida et al., 2003).
Synthesis and Characterization of Metabolites : Research on the synthesis and characterization of various metabolites of diclofenac also delves into the study of related aniline derivatives, offering insights into the mechanistic toxicology of these compounds (Kenny et al., 2004).
Electrochemical Synthesis for Solar Cell Applications : A study on the electrochemical synthesis of poly (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline) and its composite with graphene for use as a counter electrode in dye-sensitized solar cells highlights the potential of these compounds in renewable energy technologies (Shahhosseini et al., 2016).
Future Directions
properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-4-17(5-3-1)20-12-13-21-18-10-8-16(9-11-18)19-14-15-6-7-15/h1-5,8-11,15,19H,6-7,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDKZAKXJLXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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